molecular formula C20H21N3O3 B11105412 2-methylbut-3-yn-2-yl 6-(1H-benzotriazol-1-ylcarbonyl)-3-methylcyclohex-3-ene-1-carboxylate

2-methylbut-3-yn-2-yl 6-(1H-benzotriazol-1-ylcarbonyl)-3-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B11105412
M. Wt: 351.4 g/mol
InChI Key: QQAHOTGQLOWOKM-UHFFFAOYSA-N
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Description

1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE is a complex organic compound that features a benzotriazole moiety, a cyclohexene ring, and a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE likely involves multiple steps, including the formation of the benzotriazole ring, the cyclohexene ring, and the attachment of the propargyl group. Typical synthetic routes might include:

    Formation of Benzotriazole: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Cyclohexene Ring Formation: This might involve Diels-Alder reactions or other cyclization methods.

    Attachment of Propargyl Group: This can be done through alkylation reactions using propargyl halides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biology, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors, altering cellular pathways. In materials science, its mechanism might involve its interaction with other molecules to form stable structures.

Comparison with Similar Compounds

Similar Compounds

    1,1-DIMETHYL-2-PROPYNYL 6-(1H-1,2,3-BENZOTRIAZOL-1-YLCARBONYL)-3-METHYL-3-CYCLOHEXENE-1-CARBOXYLATE: This compound itself.

    Other Benzotriazole Derivatives: Compounds with similar benzotriazole structures.

    Cyclohexene Derivatives: Compounds with similar cyclohexene rings.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-methylbut-3-yn-2-yl 6-(benzotriazole-1-carbonyl)-3-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H21N3O3/c1-5-20(3,4)26-19(25)15-12-13(2)10-11-14(15)18(24)23-17-9-7-6-8-16(17)21-22-23/h1,6-10,14-15H,11-12H2,2-4H3

InChI Key

QQAHOTGQLOWOKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1)C(=O)OC(C)(C)C#C)C(=O)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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